molecular formula C45H71N14O20PS6 B610431 Recanaclotide CAS No. 1667762-62-0

Recanaclotide

Cat. No.: B610431
CAS No.: 1667762-62-0
M. Wt: 1351.5 g/mol
InChI Key: GIUNZSCFWBGNLR-UHFFFAOYSA-N
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Scientific Research Applications

Recanaclotide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Recanaclotide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The entire process is conducted under stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Recanaclotide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds, oxidized or reduced forms of the peptide, and peptides with substituted amino acid residues .

Mechanism of Action

Recanaclotide exerts its effects by activating the guanylate cyclase-C receptor, which is located on the luminal surface of intestinal epithelial cells. Activation of this receptor leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the activation of protein kinase G, which in turn modulates ion channels and transporters, leading to increased secretion of chloride and bicarbonate ions into the intestinal lumen. This process enhances intestinal fluid secretion and accelerates gastrointestinal transit .

Comparison with Similar Compounds

Comparison: Recanaclotide, linaclotide, and plecanatide all share a similar mechanism of action as guanylate cyclase-C agonists. this compound is unique in its specific amino acid sequence and structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. While linaclotide and plecanatide are already approved for clinical use, this compound is still under investigation, highlighting its potential for future therapeutic applications .

Properties

CAS No.

1667762-62-0

Molecular Formula

C45H71N14O20PS6

Molecular Weight

1351.5 g/mol

IUPAC Name

21-amino-13-(2-amino-2-oxoethyl)-44-(1-hydroxyethyl)-4-methyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-27-(phosphonooxymethyl)-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carboxylic acid

InChI

InChI=1S/C45H71N14O20PS6/c1-18(2)8-22-36(65)56-27-15-85-86-17-29(45(74)75)50-32(62)10-48-43(72)33(20(4)60)58-41(70)28-16-84-83-13-25(39(68)53-24(37(66)51-22)11-79-80(76,77)78)55-35(64)21(46)12-81-82-14-26(57-40(27)69)38(67)52-23(9-31(47)61)44(73)59-7-5-6-30(59)42(71)49-19(3)34(63)54-28/h18-30,33,60H,5-17,46H2,1-4H3,(H2,47,61)(H,48,72)(H,49,71)(H,50,62)(H,51,66)(H,52,67)(H,53,68)(H,54,63)(H,55,64)(H,56,65)(H,57,69)(H,58,70)(H,74,75)(H2,76,77,78)

InChI Key

GIUNZSCFWBGNLR-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC(=O)N)CC(C)C)COP(=O)(O)O

SMILES

CC(C[C@@H]1NC([C@@H](NC([C@@H]2CSSC[C@@H]3NC([C@@H](NC([C@@H]4CCCN4C([C@@H](NC([C@@H](NC([C@@H](NC1=O)CSSC[C@@H](C(O)=O)NC(CNC([C@H]([C@H](O)C)NC3=O)=O)=O)=O)CSSC[C@@H](C(N2)=O)N)=O)CC(N)=O)=O)=O)C)=O)=O)COP(O)(O)=O)=O)C

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC(=O)N)CC(C)C)COP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Recanaclotide;  IW-9179;  IW 9179;  IW9179; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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